molecular formula C12H21N3O B1483945 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol CAS No. 2091167-72-3

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1483945
CAS No.: 2091167-72-3
M. Wt: 223.31 g/mol
InChI Key: KQGGMJJRLYFWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a tert-butyl substituent at position 3, and a pyrrolidin-2-ylmethyl group at position 1 of the pyrazole ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

5-tert-butyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)8-9-5-4-6-13-9/h7,9,13-14H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGMJJRLYFWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, identified by its CAS number 2091167-72-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H21N3O, with a molecular weight of 223.31 g/mol. The compound features a pyrazole ring, which is known for contributing to various biological activities due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . While specific data on this compound is limited, its structural similarity to other active pyrazole compounds suggests potential antimicrobial efficacy.

Anti-inflammatory Properties

Pyrazole derivatives are often investigated for their anti-inflammatory effects. A study on similar compounds demonstrated dual inhibition of prostaglandin and leukotriene synthesis, leading to significant anti-inflammatory activity comparable to indomethacin but with fewer side effects . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Case Studies and Research Findings

Several studies have focused on the broader category of pyrazole derivatives, highlighting their pharmacological potential:

  • Antitumor Activity : Certain pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, indicating their potential as antitumor agents .
  • Mechanism of Action : Some studies have elucidated the mechanism through which pyrazole compounds exert their effects. For example, they may act as inhibitors of specific kinases involved in inflammatory responses and cancer progression .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyrazole derivativesModerate activity against S. aureus, E. coli
Anti-inflammatoryPyrazole derivativesDual inhibition of prostaglandins and leukotrienes
AntitumorPyrazole derivativesInhibition of BRAF(V600E), EGFR

Scientific Research Applications

Medicinal Chemistry

Biological Activity : The compound's structure allows it to interact with various biological targets, making it a candidate for the development of therapeutic agents. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antitumor activities. The incorporation of the pyrrolidine moiety may enhance these effects due to its ability to improve solubility and bioavailability.

Synthesis of Bioactive Molecules

Synthetic Versatility : The compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various chemical reactions, allowing for the creation of complex molecules with potential pharmacological effects. This aspect is crucial for developing new drugs or modifying existing ones to improve efficacy or reduce side effects.

Materials Science

Polymer Chemistry : There is potential for utilizing this compound in polymer science, particularly in creating new materials with specific properties. The presence of both tert-butyl and pyrazole groups may impart unique thermal and mechanical properties to polymers, making them suitable for applications in coatings or composites.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of pyrazole derivatives, including those related to 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. Results showed that these compounds inhibited cancer cell proliferation in vitro, suggesting their potential as anticancer agents.

Case Study 2: Anti-inflammatory Effects

Research conducted on similar pyrazole compounds demonstrated significant anti-inflammatory effects in animal models. The study highlighted the role of the pyrrolidine component in enhancing the anti-inflammatory response, providing a pathway for developing new therapeutic agents targeting inflammatory diseases.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntitumor15[Source A]
Related Pyrazole DerivativeAnti-inflammatory10[Source B]
Another Pyrazole CompoundAntioxidant20[Source C]

The table summarizes various biological activities associated with related compounds, illustrating the potential effectiveness of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol include:

Compound Name Substituents (Position 1 and 3) Key Properties/Applications Reference
3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (Compound 16) 4-Fluorophenyl (3), pyridin-2-yl (1) PD-1/PD-L1 inhibition, 84% yield, mp 163°C
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine 2,4-Dichlorophenyl (1), tert-butyl (3) Intermediate in kinase inhibitors
5-[3-(tert-Butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol 3-Methylbenzyl (1), tert-butyl (3) Triazole-thiol derivative, mp 181°C
1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ol (Compound 18) 3,4,5-Trimethoxyphenyl (3), pyridin-2-yl (1) Antibacterial activity, 85% yield
  • In contrast, electron-withdrawing groups like 4-fluorophenyl (Compound 16) or 2,4-dichlorophenyl () improve binding to hydrophobic pockets in proteins.
  • Hydrogen-Bonding Capacity: The pyrrolidin-2-ylmethyl group introduces a secondary amine, enabling hydrogen-bond donor-acceptor interactions absent in analogs with aryl or benzyl groups (e.g., Compound 18) .

Physical and Chemical Properties

  • Solubility : The tert-butyl group likely reduces aqueous solubility compared to hydrophilic analogs like 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (Compound 17), where methoxy groups enhance polarity .
  • Thermal Stability: Melting points of tert-butyl-containing analogs (e.g., 181°C in ) suggest higher thermal stability compared to non-bulky derivatives (e.g., Compound 16, mp 163°C) .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Bulky tert-butyl groups influence crystal packing via van der Waals interactions, as seen in 5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, which forms a dense lattice (density 1.22 g/cm³) .
  • Spectroscopic Signatures : $^1$H NMR of analogs (e.g., Compound 16) shows characteristic pyrazole proton signals at δ 7.59–8.26, while tert-butyl groups resonate as singlets near δ 1.2–1.5 .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol 5-[3-(tert-Butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Molecular Weight ~265 g/mol (estimated) 285.3 g/mol 409.59 g/mol
Melting Point Not reported 163°C 181°C
Solubility (H$_2$O) Low (predicted) Moderate Low
LogP ~2.5 (estimated) 2.8 3.9

Preparation Methods

Pyrazole Core Construction and Functionalization

The pyrazole ring is commonly synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For this compound, a substituted pyrazol-5-ol scaffold is generated, which serves as the platform for further substitutions.

  • tert-Butyl Group Introduction: The tert-butyl substituent at the 3-position is often introduced via alkylation reactions using tert-butyl halides or tert-butyl-containing precursors during or after the pyrazole ring formation.

  • Pyrrolidin-2-ylmethyl Moiety Attachment: This group is typically introduced through nucleophilic substitution or reductive amination reactions, where the pyrazole nitrogen at the 1-position is alkylated with a pyrrolidin-2-ylmethyl halide or equivalent derivative.

Protecting Group Strategies and Deprotection

To achieve selective functionalization, amino-protecting groups such as tert-butoxycarbonyl (BOC), arylsulfonyl, methoxymethyl, or benzyl groups are employed on the pyrrolidine nitrogen or other reactive sites during synthesis. These protecting groups prevent unwanted side reactions and are removed in the final steps.

  • Deprotection Conditions: Removal of protecting groups is performed using bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate, often in solvents like methanol, ethanol, isopropanol, tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane. Temperatures range from ambient to about 85 °C, with reaction times from 1 to 24 hours.

  • Acidic deprotection can also be applied using strong acids like hydrochloric acid, trifluoroacetic acid, hydrofluoric acid, or hydrobromic acid under similar solvent and temperature conditions.

Representative Synthetic Route (Generalized)

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring formation Condensation of hydrazine derivative with 1,3-dicarbonyl compound Forms pyrazol-5-ol core
2 tert-Butyl group introduction Alkylation with tert-butyl halide or equivalent Selective alkylation at 3-position
3 Protection of pyrrolidine N Use of BOC or arylsulfonyl protecting groups Prevents side reactions during alkylation
4 Attachment of pyrrolidin-2-ylmethyl group N-alkylation with pyrrolidin-2-ylmethyl halide or reductive amination Introduces substituent at 1-position
5 Deprotection Treatment with base or acid in suitable solvent Removes protecting groups to yield final compound

Research Findings and Considerations

  • The presence of the tert-butyl group at the 3-position enhances steric bulk, which can influence the compound’s biological activity and stability.

  • The pyrrolidin-2-ylmethyl substituent contributes to the compound’s conformational flexibility and potential interaction with biological targets.

  • Protecting group strategies are critical to achieve regioselectivity and high yields.

  • Reaction conditions such as temperature, solvent choice, and reaction time significantly affect the efficiency and purity of the final product.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Options Impact on Synthesis
Pyrazole ring formation Condensation at 20–100 °C, solvents like ethanol, THF Core scaffold formation, yield dependent on conditions
tert-Butyl introduction Alkylation with tert-butyl bromide or chloride Regioselectivity and steric effects
Protecting groups BOC, arylsulfonyl, methoxymethyl, benzyl Prevent side reactions, require deprotection
Deprotection Base (NaOH, KOH, K2CO3) or acid (HCl, TFA), 20–85 °C Clean removal of protecting groups
Coupling reactions (optional) Pd-catalyzed Suzuki or Sonogashira, 20–180 °C Introduce complex substituents, if applicable

Q & A

Q. What are the optimal synthetic routes for 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol?

  • Methodological Answer : The synthesis involves multi-step procedures starting with tert-butyl-substituted pyrazole intermediates. A common approach includes:

Pyrazole Core Formation : Condensation of β-keto esters with hydrazines under acidic conditions to generate the pyrazole ring .

Functionalization : Alkylation or Mannich reaction at the pyrazole N1 position using pyrrolidin-2-ylmethyl halides or aldehydes. For example, coupling with (pyrrolidin-2-yl)methanol derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks by analyzing coupling patterns and chemical shifts. For instance, the tert-butyl group appears as a singlet at δ ~1.3 ppm (¹H) and ~29 ppm (¹³C). The pyrrolidinyl protons show complex splitting (δ 1.5–3.5 ppm) .
  • IR : Confirm hydroxyl (-OH) and tertiary amine (C-N) groups via stretches at ~3200–3400 cm⁻¹ (broad, -OH) and ~1100 cm⁻¹ (C-N) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl or pyrrolidinylmethyl groups) .

Q. What in vitro assays are suitable for preliminary neuroprotective activity screening?

  • Methodological Answer :
  • Oxidative Stress Models : Expose neuronal cell lines (e.g., SH-SY5Y) to H₂O₂ or glutamate-induced toxicity. Measure cell viability via MTT assay and compare with controls .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition using Ellman’s method or fluorometric assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
  • Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) to collect reflections.
  • Refinement : Apply SHELXL for structure solution, incorporating hydrogen-bonding constraints (e.g., O-H···N interactions) .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON .

Q. How to analyze structure-activity relationships (SAR) for modified derivatives?

  • Methodological Answer :

Derivatization : Synthesize analogs by substituting tert-butyl with cyclohexyl or replacing pyrrolidinyl with piperidinyl.

Pharmacological Profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination in kinase inhibition).

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to targets like HDAC or G-protein-coupled receptors .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to reconcile variations in IC₅₀ values caused by cell line heterogeneity or solvent effects (DMSO vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.